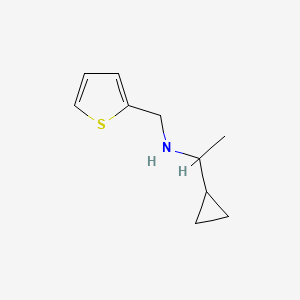

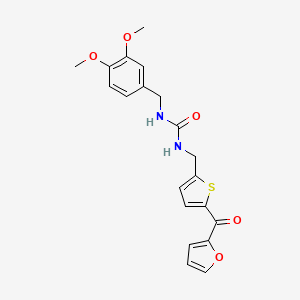

1-cyclopropyl-N-(thiophen-2-ylmethyl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-cyclopropyl-N-(thiophen-2-ylmethyl)ethanamine (1-CPTME) is an organic compound that has found applications in various scientific research fields. The compound was first synthesized in the early 1990s, and since then has been used in various laboratory experiments and studies. 1-CPTME is a versatile compound, and its potential applications range from medicinal chemistry to organic synthesis. In

Aplicaciones Científicas De Investigación

Synthesis and Mechanistic Insights

1-Cyclopropyl-N-(thiophen-2-ylmethyl)ethanamine, while not directly mentioned, is structurally related to compounds discussed in research focusing on the synthesis, mechanistic understanding, and applications in various chemical reactions. For example, cyclopropa[cyclohepta[1,2-c]thiophen-5-ones exhibit unique reactivity with thiols under acidic conditions, leading to addition or rearrangement compounds, highlighting the cyclopropyl group's reactivity and the potential for synthesis of complex thiophene derivatives (Hanquet, Guilard, & Dusausoy, 1985).

Chemical Characterization and Structure Analysis

The chemical and structural characterization of N,N'-bis(thiophen-2-ylmethyl)ethane-1,2-diaminium hydrochloride and its gold derivative provides insights into the synthesis and crystal structure of compounds containing thiophen-2-ylmethyl groups. These studies offer foundational knowledge for understanding the physical and chemical properties of similar compounds, including this compound, and their potential applications in materials science and catalysis (Silva, Masciocchi, & Cuin, 2014).

Anticancer Activity Evaluation

Research into the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, including derivatives synthesized using thiophen-2-ylmethanamine, has demonstrated significant anticancer activity. These compounds, after screening, showed promising results against various cancer cell lines, indicating potential therapeutic applications of compounds containing the thiophen-2-ylmethyl group in cancer treatment (Kumar, Kumar, Roy, & Sondhi, 2013).

Stereospecific Synthesis

Research into copper-catalyzed stereospecific C–S coupling reactions has highlighted the utility of thiophen-2-ylmethyl derivatives, among others, in achieving high enantioselectivity. This process is significant for the synthesis of thioethers, thioacetates, and sulfones, indicating that compounds like this compound could be valuable substrates in stereospecific synthesis processes, contributing to the development of chiral molecules for pharmaceutical applications (Jiang, Li, Zhou, & Zeng, 2018).

Propiedades

IUPAC Name |

1-cyclopropyl-N-(thiophen-2-ylmethyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-8(9-4-5-9)11-7-10-3-2-6-12-10/h2-3,6,8-9,11H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNAKWHRQJGSCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

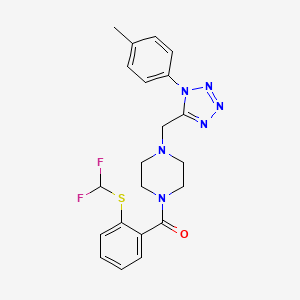

![Ethyl 2-[(1-carbamoyl-1-cyanoprop-1-en-2-yl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2766125.png)

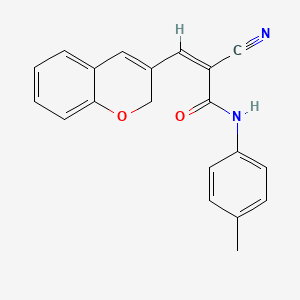

![6-Fluoro-8,9-dihydro-5H-benzo[7]annulen-5-one](/img/structure/B2766126.png)

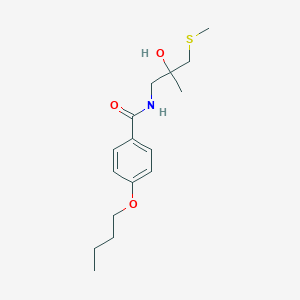

![2,6-Dimethyl-1,4,5,8-tetrahydropyrazolo[3,4-f]indazole-3,7-dione](/img/structure/B2766127.png)

![N-cyclohexyl-2-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2766131.png)

![N-(4-ethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2766133.png)